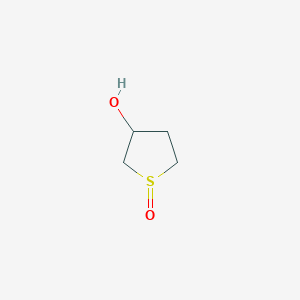
3-Hydroxy-1lambda~4~-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxytetrahydrothiophene1-oxide is an organosulfur compound with the molecular formula C4H8OS It is a derivative of tetrahydrothiophene, featuring a hydroxyl group and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxytetrahydrothiophene1-oxide can be synthesized through the oxidation of tetrahydrothiophene using hydrogen peroxide or other oxidizing agents under controlled conditions . The reaction typically involves the use of a catalyst such as alumina to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of 3-Hydroxytetrahydrothiophene1-oxide may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxytetrahydrothiophene1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfone derivatives.
Reduction: Reduction reactions can revert it back to tetrahydrothiophene.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tetrahydrothiophene.
Substitution: Various substituted tetrahydrothiophene derivatives.
Scientific Research Applications
3-Hydroxytetrahydrothiophene1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxytetrahydrothiophene1-oxide involves its interaction with various molecular targets. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biological molecules, leading to various biochemical outcomes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: The parent compound, lacking the hydroxyl and oxide groups.
Sulfolane: A sulfone derivative with similar structural features.
Thiophene: An unsaturated analog with a similar sulfur-containing ring structure.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial contexts .
Biological Activity
3-Hydroxy-1lambda~4~-thiolan-1-one, a sulfur-containing compound, is part of a broader class of dithiolane derivatives. These compounds have garnered attention due to their potential biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a thiolane ring with a hydroxyl group. Its unique structure contributes to its biological activities. The compound's chemical formula is C₄H₆OS, and it has a molecular weight of approximately 102.16 g/mol.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. A study highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis. The compound activates the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and growth.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. It appears to modulate the NF-kB signaling pathway, reducing inflammation in various cell types.
Anticancer Activity
This compound has shown promise in cancer research. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involves the downregulation of cyclin D1 and upregulation of p53, a tumor suppressor protein.
Case Study 1: Neuroprotection
In a controlled study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. The activation of the PI3K/AKT pathway was confirmed through Western blot analysis.
Case Study 2: Inhibition of Inflammation
A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in serum levels of inflammatory markers after administration over six weeks.
Data Tables
Properties
CAS No. |
92630-07-4 |
|---|---|
Molecular Formula |
C4H8O2S |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
1-oxothiolan-3-ol |
InChI |
InChI=1S/C4H8O2S/c5-4-1-2-7(6)3-4/h4-5H,1-3H2 |
InChI Key |
MCFCMEPCEDMEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















